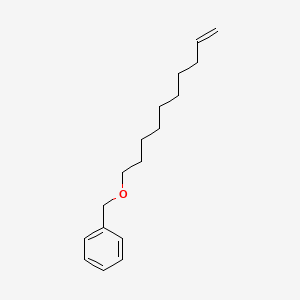
Cobaltous iodide hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltous iodide hexahydrate, also known as cobalt(II) iodide hexahydrate, is an inorganic compound with the chemical formula CoI₂·6H₂O. It is a hydrated form of cobalt(II) iodide and appears as red crystals. This compound is known for its solubility in water and its use in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobaltous iodide hexahydrate can be synthesized by reacting cobalt(II) oxide or related cobalt compounds with hydroiodic acid. The reaction typically involves dissolving cobalt(II) oxide in hydroiodic acid, followed by crystallization to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by treating cobalt powder with gaseous hydrogen iodide. This method ensures the formation of cobalt(II) iodide, which can then be hydrated to form the hexahydrate .
Chemical Reactions Analysis
Types of Reactions: Cobaltous iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to elemental cobalt under specific conditions.
Substitution: It can participate in substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like silver nitrate can be used to replace iodide ions.
Major Products Formed:
Oxidation: Higher oxidation states of cobalt, such as cobalt(III) iodide.
Reduction: Elemental cobalt.
Substitution: Compounds where iodide ions are replaced by other anions.
Scientific Research Applications
Cobaltous iodide hexahydrate has several scientific research applications, including:
Biology: It is used in biochemical studies to understand the role of cobalt in biological systems.
Medicine: It is investigated for its potential anticancer properties and its effects on cellular processes.
Mechanism of Action
The mechanism of action of cobaltous iodide hexahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, cobalt ions can influence cellular processes by interacting with enzymes and proteins. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions .
Comparison with Similar Compounds
- Cobalt(II) fluoride
- Cobalt(II) chloride
- Cobalt(II) bromide
- Nickel(II) iodide
- Copper(I) iodide
Comparison: Cobaltous iodide hexahydrate is unique due to its specific hydration state and its solubility in water. Compared to other cobalt halides, it has distinct redox properties and catalytic abilities. Its hexahydrate form allows for specific interactions in aqueous solutions, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
10026-19-4 |
|---|---|
Molecular Formula |
CoH2I2O |
Molecular Weight |
330.757 g/mol |
IUPAC Name |
diiodocobalt;hydrate |
InChI |
InChI=1S/Co.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
ZIFBHWDGFHUGDZ-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Co+2].[I-].[I-] |
Canonical SMILES |
O.[Co](I)I |
| 10026-19-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-hydroxyphenyl)ethyl]hexadecanamide](/img/structure/B3044537.png)

![1-Piperidineacetic acid, 2-[(diethylamino)methyl]-](/img/structure/B3044539.png)



![1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B3044543.png)

![N-[(E)-(Benzoylimino)(phenyl)methyl]-N-methylbenzamide](/img/structure/B3044545.png)

![Acetic acid, [hydroxy(1-methylethyl)amino]oxo-, ethyl ester](/img/structure/B3044547.png)

